molecular formula C9H10Cl2FNO B15330233 8-Chloro-6-fluorochroman-4-amine hydrochloride

8-Chloro-6-fluorochroman-4-amine hydrochloride

Cat. No.: B15330233
M. Wt: 238.08 g/mol
InChI Key: ZVAJGHHMAPYXQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-fluorochroman-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic conditions.

    Halogenation: The chroman ring is then subjected to halogenation reactions to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as chlorine gas or fluorine-containing compounds under controlled conditions.

    Amination: The final step involves the introduction of the amine group at the 4-position of the chroman ring. This can be done through nucleophilic substitution reactions using amine precursors and suitable catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-fluorochroman-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of halogen atoms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

8-Chloro-6-fluorochroman-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological molecules.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-6-fluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluorochroman-4-amine hydrochloride
  • 8-Chloro-4-aminobenzopyran
  • 6-Chloro-4-fluorochromanamine

Uniqueness

8-Chloro-6-fluorochroman-4-amine hydrochloride is unique due to the specific positions of the chlorine and fluorine atoms on the chroman ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.

Properties

Molecular Formula

C9H10Cl2FNO

Molecular Weight

238.08 g/mol

IUPAC Name

8-chloro-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C9H9ClFNO.ClH/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7;/h3-4,8H,1-2,12H2;1H

InChI Key

ZVAJGHHMAPYXQE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Cl)F.Cl

Origin of Product

United States

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